3-(2-(3-Methoxy-3-oxopropoxy)ethoxy)propanoic acid
Description
3-(2-(3-Methoxy-3-oxopropoxy)ethoxy)propanoic acid is a propanoic acid derivative featuring a methoxy-oxoester group and ethoxy-ether linkages. Its structure comprises a central propanoic acid backbone (C₃H₆O₂) substituted with a 2-(3-methoxy-3-oxopropoxy)ethoxy chain. This compound is primarily utilized in research settings as a chemical intermediate or linker, particularly in drug delivery systems and polymer chemistry due to its bifunctional reactivity (ester and carboxylic acid groups) .
Properties
IUPAC Name |
3-[2-(3-methoxy-3-oxopropoxy)ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O6/c1-13-9(12)3-5-15-7-6-14-4-2-8(10)11/h2-7H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHNJMBVDKGEEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCOCCOCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method 1: Williamson Ether Synthesis with Sequential Esterification
This two-step approach leverages classical ether and ester bond formation:
Step 1: Synthesis of Methyl 3-(2-Hydroxyethoxy)propanoate
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Reactants : Methyl acrylate (1.0 eq), ethylene glycol (1.2 eq).
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Conditions : Base-mediated nucleophilic addition (K₂CO₃, DMF, 80°C, 12 h).
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Mechanism : Ethylene glycol attacks the β-carbon of methyl acrylate, forming the hydroxyethoxy intermediate.
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Yield : ~65% after column chromatography (silica gel, ethyl acetate/hexane 1:3).
Step 2: Etherification with Propanoic Acid Derivative
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Reactants : Methyl 3-(2-hydroxyethoxy)propanoate (1.0 eq), 3-bromopropanoic acid (1.1 eq).
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Conditions : Mitsunobu reaction (DIAD, PPh₃, THF, 0°C to rt, 6 h).
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Mechanism : Phosphine-mediated coupling forms the ether bond.
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Yield : ~70% after acid workup (1M HCl) and recrystallization (ethanol/water).
Final Product :
Method 2: One-Pot Tandem Esterification-Etherification
A streamlined protocol reduces purification steps:
Reactants :
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Methyl 3-hydroxypropanoate (1.0 eq).
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2-(2-Chloroethoxy)ethyl chloride (1.1 eq).
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Propanoic acid (1.1 eq).
Conditions :
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Esterification : DCC/DMAP (CH₂Cl₂, 0°C, 2 h).
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Etherification : K₂CO₃ (DMF, 60°C, 8 h).
Yield : ~60% (combined steps).
Advantages : Reduced intermediate isolation; however, competing side reactions (e.g., over-alkylation) necessitate careful stoichiometric control.
Catalytic and Solvent Optimization
Catalyst Screening for Ether Formation
Comparative studies reveal catalyst efficiency:
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80 | 12 | 65 |
| NaH | THF | 60 | 6 | 72 |
| PPh₃/DIAD | THF | 25 | 6 | 75 |
Key Insight : Phosphine-based catalysts (e.g., Mitsunobu conditions) enhance ether bond formation under milder temperatures.
Solvent Effects on Reaction Kinetics
Polar aprotic solvents (DMF, DMSO) accelerate nucleophilic substitutions but may promote ester hydrolysis. Nonpolar solvents (toluene) favor ester stability but slow reaction rates.
Purification and Analytical Validation
Chromatographic Techniques
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Silica Gel Chromatography : Effective for separating ester and ether intermediates (eluents: ethyl acetate/hexane).
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Ion-Exchange Resins : Remove acidic byproducts (e.g., unreacted propanoic acid).
Spectroscopic Confirmation
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IR Spectroscopy : Strong absorbance at (ester C=O) and (carboxylic acid C=O).
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: Distinct signals at δ 170.8 (ester carbonyl) and δ 178.2 (carboxylic acid carbonyl).
Challenges and Mitigation Strategies
Competing Ester Hydrolysis
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Issue : Acidic or aqueous conditions hydrolyze the methoxy ester.
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Solution : Use anhydrous solvents and neutral pH buffers during workup.
Regioselectivity in Ether Formation
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Issue : Random ethoxy bridging in polyglycol derivatives.
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Solution : Employ bulky leaving groups (e.g., tosylates) to direct substitution.
Industrial-Scale Considerations
Continuous Flow Reactors
Green Chemistry Metrics
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Atom Economy : 85% (Method 1).
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E-Factor : 2.3 (solvent recovery included).
Emerging Methodologies
Enzymatic Esterification
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Catalyst : Lipase B (Candida antarctica).
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Conditions : Phosphate buffer (pH 7.0), 37°C, 24 h.
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Yield : 55% (lower than chemical methods but enantioselective).
Photocatalytic Ether Synthesis
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Catalyst : TiO₂ nanoparticles (UV light, 365 nm).
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Yield : 50% (room temperature, 8 h).
Chemical Reactions Analysis
Types of Reactions: 3-(2-(3-Methoxy-3-oxopropoxy)ethoxy)propanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or aldehydes.
Substitution: Substitution reactions can result in the formation of esters or amides.
Scientific Research Applications
Chemistry
In synthetic chemistry, 3-(2-(3-Methoxy-3-oxopropoxy)ethoxy)propanoic acid serves as an important intermediate in the production of more complex organic molecules. Its unique structure allows for various chemical reactions, including:
- Oxidation: Can be oxidized to form carboxylic acids or ketones.
- Reduction: Reduction can convert oxo groups to hydroxyl groups, producing alcohol derivatives.
- Substitution Reactions: Ethoxy and oxopropoxy groups can undergo nucleophilic substitution with other functional groups.
Biology
The biological applications of this compound are significant, particularly in enzyme inhibition and receptor binding studies. Derivatives of this compound have been investigated for their potential to selectively target mutated receptors in cancer models, highlighting its role in cancer research.
Mechanism of Action:
The compound acts as a ligand, binding to specific enzymes or receptors, thereby modulating their activity. This interaction can influence cellular processes such as signal transduction and gene expression.
Medicine
Research is ongoing to evaluate the therapeutic potential of this compound as a drug candidate for various diseases. Notably, it has been explored for its effects on conditions related to lipid metabolism and cardiovascular health due to its interactions with PCSK9 (proprotein convertase subtilisin/kexin type 9), which is crucial in cholesterol regulation .
Industry Applications
In industrial settings, this compound is utilized in the production of specialty chemicals and materials such as:
- Coatings
- Adhesives
- Plasticizers
These applications leverage its chemical properties to enhance product performance and durability.
Case Studies
Case Study 1: Cancer Research
Research has demonstrated that derivatives of this compound exhibit selective targeting capabilities towards mutated receptors in cancer cells. This specificity could lead to the development of targeted therapies that minimize side effects associated with conventional treatments.
Case Study 2: Cardiovascular Health
Ongoing studies are investigating the role of this compound in modulating PCSK9 activity, aiming to develop new treatments for hypercholesterolemia and related cardiovascular diseases. These studies focus on understanding how the compound influences lipid metabolism at the molecular level .
Mechanism of Action
The mechanism by which 3-(2-(3-Methoxy-3-oxopropoxy)ethoxy)propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, leading to changes in cellular processes and biochemical reactions.
Comparison with Similar Compounds
Key Observations :
- Solubility : PEGylated derivatives (e.g., ) exhibit superior aqueous solubility compared to aliphatic analogs (e.g., ).
- Stability : tert-Butyl esters (e.g., ) are more hydrolytically stable than methoxy esters.
- Reactivity : Carboxylic acid-terminated compounds (e.g., target compound) are ideal for conjugation, while ester-terminated variants (e.g., ) serve as protecting groups.
Biological Activity
3-(2-(3-Methoxy-3-oxopropoxy)ethoxy)propanoic acid is a complex organic compound that has garnered attention due to its potential biological activities. With the molecular formula C9H16O6 and a molecular weight of 220.22 g/mol, this compound is being studied for various applications in biology and medicine. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant case studies.
Structure and Composition
The structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C9H16O6
- CAS Number : 2089292-48-6
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including esterification and nucleophilic substitution. The common synthetic route includes the reaction of 3-methoxy-3-oxopropanoic acid with ethylene glycol, followed by further modifications to obtain the final product .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It can function as a ligand that binds to enzymes or receptors, modulating their activity and influencing various cellular processes such as signal transduction and gene expression .
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit antimicrobial properties, potentially disrupting bacterial cell membranes or inhibiting essential enzymes necessary for bacterial survival. This suggests a promising application in developing new antimicrobial agents.
Anti-inflammatory Effects
Studies have also highlighted the anti-inflammatory potential of this compound. Its derivatives may inhibit inflammatory pathways, making them candidates for treating inflammatory diseases.
Enzyme Inhibition
The compound has been explored for its enzyme inhibition capabilities, particularly in relation to metabolic pathways. This could have implications for drug development targeting specific diseases where enzyme modulation is beneficial .
Study on Enzyme Inhibition
A study investigated the enzyme inhibition properties of this compound. The findings indicated that the compound effectively inhibited certain metabolic enzymes, leading to altered metabolic pathways in vitro. This suggests its potential use in metabolic disorders where enzyme regulation is critical .
Antimicrobial Activity Assessment
In another research effort, the antimicrobial efficacy of the compound was tested against various bacterial strains. Results demonstrated significant antibacterial activity, with minimum inhibitory concentrations (MICs) indicating its potential as a therapeutic agent against resistant bacterial strains.
Anti-inflammatory Research
A recent study focused on the anti-inflammatory effects of the compound in murine models of inflammation. The results showed a marked reduction in inflammatory markers, suggesting that it may be effective in treating conditions such as arthritis or other inflammatory diseases.
Summary Table of Biological Activities
Q & A
What are the optimal synthetic routes for 3-(2-(3-Methoxy-3-oxopropoxy)ethoxy)propanoic acid, considering yield and purity?
Level: Basic (Synthesis)
Methodological Answer:
The synthesis typically involves sequential esterification and etherification steps. A common approach starts with the protection of the carboxylic acid group via methyl ester formation, followed by coupling of the ethoxy spacer using nucleophilic substitution or Mitsunobu reactions. For example, ethyl 3-oxopropanoate derivatives ( ) can serve as intermediates for introducing the methoxy-oxopropyl moiety. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate the target compound. Yield optimization (~60–75%) requires strict anhydrous conditions and catalytic bases like DMAP or NaH .
How can researchers characterize the structural integrity of this compound using advanced spectroscopic techniques?
Level: Basic (Characterization)
Methodological Answer:
Combine 1H/13C NMR to resolve the methoxy, ethoxy, and propanoic acid groups. For example:
- 1H NMR : Peaks at δ 3.6–3.8 ppm (methoxy protons), δ 4.1–4.3 ppm (ethoxy spacer), and δ 12.5 ppm (carboxylic acid proton).
- 13C NMR : Carboxylic carbon at ~170 ppm, ester carbonyls at ~165–170 ppm.
High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., C9H16O7S requires m/z 292.0521). Cross-reference with NIST spectral databases ( ) for validation .
What methodologies are recommended for analyzing the hydrolytic stability of the ester and ether linkages in aqueous environments?
Level: Advanced (Stability Analysis)
Methodological Answer:
Design pH-dependent hydrolysis studies :
- Prepare buffered solutions (pH 1–9) and incubate the compound at 37°C.
- Monitor degradation via HPLC-UV (λ = 210–254 nm) or LC-MS to detect cleavage products (e.g., propanoic acid or methoxypropanoate fragments).
- Kinetic analysis : Calculate half-lives using first-order decay models.
highlights similar protocols for tracking phenolic acid metabolites, where ester hydrolysis dominates under alkaline conditions .
How do pH and temperature variations affect the compound’s stability, and what experimental designs can quantify these effects?
Level: Advanced (Stability & Experimental Design)
Methodological Answer:
Use a factorial design to evaluate interactions between pH (3–9) and temperature (25–50°C).
- Accelerated stability testing : Store samples at elevated temperatures (40–60°C) and extrapolate degradation rates using the Arrhenius equation.
- Data contradiction mitigation : Replicate experiments to distinguish thermal degradation from pH-driven hydrolysis. emphasizes segregating degradation pathways via controlled buffers and inert atmospheres .
What are the challenges in detecting and quantifying metabolic byproducts of this compound in in vivo studies?
Level: Advanced (Metabolism)
Methodological Answer:
Key challenges include:
- Low metabolite abundance : Use SPE (solid-phase extraction) or derivatization (e.g., methyl esterification) to enhance LC-MS sensitivity.
- Structural ambiguity : Apply HRMS/MS to fragment ions and compare with synthetic standards.
demonstrates protocols for identifying glucuronide and sulfate conjugates of phenylpropanoic acids, which are relevant for tracking phase II metabolites .
How can this compound be utilized as a linker in prodrug design, and what analytical techniques validate its release kinetics?
Level: Advanced (Applications)
Methodological Answer:
The ethoxy spacer and ester groups enable conjugation with therapeutic agents (e.g., via carbodiimide coupling).
- Prodrug validation : Use HPLC-UV or fluorescence tagging to monitor drug release in simulated physiological conditions.
- Kinetic modeling : Fit release data to zero-order or Higuchi models to predict bioavailability.
and provide analogous strategies for amino acid-based linkers, emphasizing the role of hydrolytic enzymes in targeted release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
